molecular formula C9H15N3 B1327108 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1170202-73-9

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Cat. No.: B1327108
CAS No.: 1170202-73-9
M. Wt: 165.24 g/mol
InChI Key: XZQKTGXMGZPRBA-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The mode of action involves the compound interacting with its targets. While we lack precise details, we can speculate based on the indole scaffold’s properties. Indole derivatives often exhibit electrophilic substitution due to the delocalization of π-electrons. This property allows them to readily engage in chemical reactions . The compound may bind to receptors or enzymes, altering their function and downstream signaling pathways.

Biochemical Pathways

Without direct evidence, we can’t pinpoint the exact pathways affected by N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine. These activities often involve intricate biochemical pathways, such as signal transduction cascades, gene expression, and protein interactions .

Action Environment

Environmental factors play a pivotal role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can impact the compound’s action. Researchers would need to explore how these variables affect this compound’s performance.

Preparation Methods

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves several steps. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with cyclopropanamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several scientific research applications:

Comparison with Similar Compounds

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is unique due to its specific structural features, such as the cyclopropane ring and the pyrazole moiety. Similar compounds include:

These similar compounds highlight the versatility of the pyrazole scaffold in designing molecules with diverse functionalities and applications .

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQKTGXMGZPRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170202-73-9
Record name N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
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